molecular formula C25H29N5O4 B11243656 2-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine

2-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine

Cat. No.: B11243656
M. Wt: 463.5 g/mol
InChI Key: XRJIATDCFNLBJU-UHFFFAOYSA-N
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Description

2-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine is a complex organic compound that features a piperazine ring, a pyrimidine core, and various methoxy and methyl substituents

Preparation Methods

The synthesis of 2-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine typically involves multiple steps. The process begins with the preparation of the piperazine derivative, followed by the introduction of the pyrimidine core and the methoxyphenyl group. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Industrial production methods may involve optimization of these steps to increase yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups using reagents like halogens or nucleophiles. Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and halogenating agents for substitution. .

Scientific Research Applications

2-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar compounds include other piperazine derivatives and pyrimidine-based molecules. Compared to these, 2-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties. Examples of similar compounds are trazodone, naftopidil, and urapidil .

Properties

Molecular Formula

C25H29N5O4

Molecular Weight

463.5 g/mol

IUPAC Name

(2,3-dimethoxyphenyl)-[4-[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]piperazin-1-yl]methanone

InChI

InChI=1S/C25H29N5O4/c1-17-16-22(27-18-8-10-19(32-2)11-9-18)28-25(26-17)30-14-12-29(13-15-30)24(31)20-6-5-7-21(33-3)23(20)34-4/h5-11,16H,12-15H2,1-4H3,(H,26,27,28)

InChI Key

XRJIATDCFNLBJU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=C(C(=CC=C3)OC)OC)NC4=CC=C(C=C4)OC

Origin of Product

United States

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